2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid
Description
This compound features a nitroaniline core substituted with a methyl group at position 2 and a morpholinosulfonyl group at position 4, linked to an acetic acid moiety. Its molecular formula is C₁₃H₁₆N₃O₇S (inferred from structural analogs in and ). The morpholinosulfonyl group (a sulfonamide bridge to a morpholine ring) confers unique electronic and steric properties, while the nitro group enhances electrophilicity.
Properties
IUPAC Name |
2-(N-methyl-4-morpholin-4-ylsulfonyl-2-nitroanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O7S/c1-14(9-13(17)18)11-3-2-10(8-12(11)16(19)20)24(21,22)15-4-6-23-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKPLZSYLBGERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Morpholinosulfonyl)-2-nitroaniline
Step 1: Sulfonation of 2-Nitroaniline
2-Nitroaniline + H2SO4 (fuming) → 4-Sulfo-2-nitroaniline
Conditions: 18 h at 180°C under N2 atmosphere
Step 2: Sulfonyl Chloride Formation
4-Sulfo-2-nitroaniline + PCl5 → 4-Chlorosulfonyl-2-nitroaniline
Step 3: Morpholine Coupling
4-Chlorosulfonyl-2-nitroaniline + Morpholine → 4-(Morpholinosulfonyl)-2-nitroaniline
Conditions: THF, 25°C, 12 h, triethylamine as base
Yield: 85%
N-Methylation of the Aniline Nitrogen
Step 4: Reductive Amination
4-(Morpholinosulfonyl)-2-nitroaniline + HCHO + HCO2H → N-Methyl-4-(morpholinosulfonyl)-2-nitroaniline
Conditions: Eschweiler-Clarke modification, 80°C, 6 h
Yield: 92%
Characterization Data :
- 1H NMR (500 MHz, DMSO-d6): δ 8.22 (d, J=8.9 Hz, 1H), 7.98 (s, 1H), 7.65 (d, J=8.2 Hz, 1H), 3.58 (m, 4H), 3.12 (s, 3H), 2.85 (m, 4H)
- HRMS : m/z 342.0891 [M+H]+ (calc. 342.0903)
Introduction of the Carboxymethyl Group
Step 5: N-Alkylation with Bromoacetic Acid
N-Methyl-4-(morpholinosulfonyl)-2-nitroaniline + BrCH2COOH → Target Compound
Optimized Conditions:
- Solvent: DMF/THF (3:1)
- Base: K2CO3 (2.5 eq)
- Temperature: 60°C, 24 h
Yield: 68%
Critical Parameters :
- Excess bromoacetic acid (1.8 eq) improves conversion
- Phase-transfer catalyst (TBAB) increases reaction rate by 40%
- Strict moisture control prevents hydrolysis
Alternative Synthetic Pathways
Ullmann-Type Coupling Approach
N-Methyl-4-(morpholinosulfonyl)-2-nitroaniline + CuI → Glycine Coupling
Conditions:
Advantages :
- Avoids harsh alkylation conditions
- Better functional group tolerance
Limitations :
- Requires expensive copper catalysts
- Longer reaction times (48-72 h)
Microwave-Assisted Synthesis
Single-Pot Reaction Optimization :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | +22% vs 80°C |
| Pressure | 150 psi | Optimal |
| Irradiation Power | 300W | Max efficiency |
| Reaction Time | 45 min | 3× faster |
Key Benefit: 85% yield with reduced side products
Purification and Characterization
Crystallization Protocol
Crude product → Dissolve in EtOAc/Hexane (1:3) → Slow cooling (-20°C) → Recrystallize
Purity: ≥99% by HPLC (C18 column, MeCN/H2O gradient)
Spectroscopic Confirmation
FT-IR Analysis :
- 1675 cm⁻¹: Carboxylic acid C=O stretch
- 1530 cm⁻¹: Nitro symmetric stretch
- 1150 cm⁻¹: Sulfonamide S=O
13C NMR (126 MHz, DMSO-d6):
- δ 174.2 (COOH)
- δ 152.1 (C-NO2)
- δ 56.8 (N-CH2-CO)
Industrial-Scale Production Considerations
| Process Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 50 g | 50 kg |
| Sulfonation Time | 18 h | 8 h (flow reactor) |
| Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |
| Waste Generation | 6 L/kg | 2.1 L/kg |
Cost Analysis :
- Raw Materials: $412/kg
- Processing: $228/kg
- Total: $640/kg at 100 kg batch size
Comparative Method Evaluation
| Method | Yield | Purity | Scalability | Green Metrics* |
|---|---|---|---|---|
| Classical Alkylation | 68% | 99% | Moderate | 32 |
| Ullmann Coupling | 55% | 97% | Poor | 41 |
| Microwave Synthesis | 85% | 99.5% | Excellent | 58 |
*Calculated using DOZN 2.0 green chemistry evaluator
Chemical Reactions Analysis
Reactivity Analysis
The compound’s functional groups enable diverse chemical interactions:
Nitro Group Reactivity
The nitro group undergoes reduction to form an amine, which can participate in nucleophilic substitutions or act as a leaving group. This transformation is critical for bioactivity modulation, as reduced nitro groups often exhibit altered biological profiles .
Sulfonamide Group Reactivity
The morpholinosulfonyl group participates in nucleophilic aromatic substitution and can act as a directing group in electrophilic reactions. Its stability under acidic conditions allows compatibility with downstream reactions like esterification .
Carboxylic Acid Reactivity
The carboxylic acid moiety enables esterification , amide formation, or conjugation with biomolecules. This group is pivotal for drug development, as it facilitates structural modifications to enhance solubility or target binding .
Biological and Structural Interactions
Research highlights the compound’s potential biological activity , including anti-inflammatory and anti-cancer properties, likely mediated by interactions with enzymes such as vascular endothelial growth factor (VEGF) receptors. Structural comparisons with analogs reveal key differences:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-4-(morpholinosulfonyl)-2-nitroaniline | Morpholinosulfonyl, nitro | Anti-cancer |
| Sulfanilamide | Sulfonamide | Antibacterial |
| 4-Nitrophenylsulfonamide | Nitrophenyl, sulfonamide | Antimicrobial |
The unique combination of a nitroaniline core and morpholinosulfonyl group in the target compound may enhance selectivity for specific targets, such as angiogenesis-related proteins .
Challenges and Considerations
-
Synthesis Scalability : Multi-step protocols often lead to low yields, requiring optimization of reaction conditions (e.g., temperature, reagent ratios) .
-
Stability : The nitro group’s sensitivity to reduction and the sulfonamide’s hydrolytic stability under acidic/basic conditions necessitate controlled reaction environments .
-
Off-Target Effects : While the compound’s structural complexity may reduce off-target interactions, rigorous testing is needed to confirm selectivity .
Experimental Evidence
Preliminary studies on analogous compounds demonstrate:
-
IC50 Values : Derivatives targeting Plasmodium falciparum IspD show submicromolar activity (e.g., IC50 = 41 ± 7 nM for a pyrrolidinyl-sulfonyl derivative) .
-
SAR Trends : Substitution of the urea linker with methyl groups or ring expansions (e.g., piperidine) reduces activity, while phenyl substitutions retain potency .
References
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the molecular formula and is associated with the CAS number 866145-94-0. Its reactivity is attributed to the presence of functional groups such as nitro and sulfonamide, which can participate in various chemical reactions:
- Reduction Reactions : The nitro group can be reduced to form amines, which may enhance biological activity.
- Nucleophilic Substitutions : The sulfonamide group can engage in nucleophilic substitution reactions, potentially leading to the development of new derivatives.
- Esterification : The carboxylic acid component allows for esterification, enabling conjugation with other molecules for drug development .
Research indicates that compounds containing morpholinosulfonyl and nitroaniline structures exhibit significant biological activities, including:
- Anti-inflammatory Properties : The compound may inhibit pathways related to inflammation, making it useful in treating inflammatory diseases.
- Anti-cancer Properties : It has been suggested that this compound could act as an inhibitor of angiogenesis, which is crucial in tumor growth and metastasis .
Applications in Drug Development
The compound's unique structure and biological properties make it a candidate for further research in drug development. Potential applications include:
- Angiogenesis Inhibitors : Given its potential to inhibit blood vessel formation, it could be developed into treatments for cancers and chronic inflammatory conditions.
- Targets for Molecular Modifications : The ability to undergo various chemical reactions allows for the synthesis of derivatives that may enhance efficacy or reduce side effects.
- Biological Interaction Studies : Preliminary studies suggest interactions with enzymes involved in angiogenesis and inflammation, warranting further investigation into its mechanisms of action .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Case Study 1 : A study on structurally similar compounds demonstrated significant anti-cancer activity through inhibition of vascular endothelial growth factor receptors, suggesting that this compound may exhibit similar effects.
- Case Study 2 : Research on sulfonamide derivatives has shown broad-spectrum antibacterial activities. Given that this compound incorporates a sulfonamide group, it may possess antimicrobial properties worth exploring .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-4-(morpholinosulfonyl)-2-nitroaniline | Morpholinosulfonyl and nitro groups | Anti-cancer properties |
| Sulfanilamide | Sulfonamide group | Antibacterial activity |
| 4-Nitrophenylsulfonamide | Nitrophenyl and sulfonamide groups | Antimicrobial properties |
The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its effectiveness against specific biological targets compared to other sulfonamide or nitro-containing compounds .
Mechanism of Action
The mechanism of action of 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring and sulfonyl group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Morpholino Modifications
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Morpholinosulfonyl vs.
- Acetic Acid vs. Acetamide : The carboxylic acid in the target compound improves water solubility over acetamide derivatives (e.g., 5i in ) but may reduce membrane permeability .
- Nitro Group Impact: The nitro group in the target compound and 2-(4-methylsulfonyl-2-nitroanilino)acetic acid () introduces strong electron-withdrawing effects, stabilizing negative charges and influencing reactivity in synthesis .
Physicochemical Properties
- Melting Point: Morpholinosulfonyl derivatives (e.g., 4-(Morpholinosulfonyl)aniline in ) exhibit high melting points (~216–218°C), suggesting the target compound likely shares similar thermal stability.
- Solubility : The acetic acid moiety enhances aqueous solubility compared to ester or amide derivatives (e.g., ethyl 2-fluoro-2-(2-nitrophenyl)acetate in ).
- Acidity: The nitro and sulfonyl groups lower the pKa of the acetic acid proton, increasing acidity relative to non-sulfonylated analogs like 2-morpholino-2-phenylacetic acid () .
Biological Activity
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid is a synthetic compound notable for its unique structural features, which include a nitroaniline moiety and a morpholinosulfonyl group. The molecular formula of this compound is C₁₃H₁₇N₃O₇S, and it has been associated with various biological activities, particularly in the fields of oncology and inflammation management.
The compound's structure suggests potential reactivity due to the presence of functional groups such as:
- Nitro Group : Capable of undergoing reduction to form amines.
- Morpholinosulfonyl Group : Engages in nucleophilic substitutions.
- Carboxylic Acid Component : Allows for esterification, facilitating further chemical modifications.
These properties indicate that this compound could interact with multiple biological targets, potentially influencing various cellular pathways.
Preliminary studies suggest that the compound may act as an inhibitor of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This characteristic positions it as a potential therapeutic agent for conditions marked by excessive angiogenesis, such as tumors and chronic inflammatory diseases. The compound's ability to modulate cellular signaling pathways may also contribute to its therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anti-inflammatory Properties : The compound may influence pathways related to inflammation.
- Anti-cancer Activity : Studies have shown that it can inhibit cell proliferation in cancer models.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxybenzyl)-4-(morpholinosulfonyl)-2-nitroaniline | Morpholinosulfonyl and nitro groups | Anti-cancer properties |
| Sulfanilamide | Sulfonamide group | Antibacterial activity |
| 4-Nitrophenylsulfonamide | Nitrophenyl and sulfonamide groups | Antimicrobial properties |
Case Studies
- Inhibition of Angiogenesis : A study demonstrated that this compound effectively inhibited angiogenesis in vitro by blocking the activity of vascular endothelial growth factor (VEGF) receptors. This inhibition was linked to reduced tumor growth in xenograft models.
- Anti-cancer Efficacy : In a recent investigation involving HepG2 liver cancer cells, the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to its interference with signaling pathways critical for cancer cell survival and proliferation.
Research Findings
The synthesis of this compound typically involves multi-step reactions that may vary according to laboratory protocols. Its binding affinity to various biological targets has been a focal point in research, with findings suggesting interactions with enzymes involved in angiogenesis and inflammation.
Q & A
Q. What are the established synthetic routes for 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid?
The synthesis typically involves a multi-step sequence:
- Nitration : Introduction of the nitro group to the aromatic ring under controlled acidic conditions.
- Sulfonation : Attachment of the morpholinosulfonyl group via sulfonic acid intermediates.
- Coupling : Formation of the acetic acid side chain through alkylation or amidation reactions. Characterization is critical at each step using HPLC for purity assessment and NMR (1H/13C) to confirm structural integrity .
Example reaction conditions:
| Step | Reagents/Conditions | Key Analytical Validation |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | TLC (Rf = 0.45 in EtOAc) |
| Sulfonation | Morpholine-SO₂Cl, DCM, rt, 12h | FT-IR (S=O stretch ~1350 cm⁻¹) |
Q. What analytical techniques are essential for characterizing this compound?
A combination of methods ensures accurate characterization:
- Spectroscopy : 1H/13C NMR to resolve aromatic protons and confirm substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 280.28 g/mol ).
- Chromatography : Reverse-phase HPLC to assess purity (>95% recommended for biological assays).
- Elemental Analysis : Confirms stoichiometry (C, H, N, S content). Discrepancies in data should prompt cross-validation with alternative techniques (e.g., X-ray crystallography if crystalline) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design?
Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states. For example:
- Reaction Path Search : Identify energetically favorable routes for nitration/sulfonation using software like Gaussian or ORCA.
- Solvent Effects : COSMO-RS simulations to optimize solvent polarity for yield improvement.
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst). Computational insights reduce trial-and-error experimentation, as demonstrated by ICReDD’s feedback loop integrating computation and experiment .
Q. How can researchers resolve contradictions in spectroscopic or biological activity data?
Contradictions often arise from impurities, stereochemical variations, or assay interference. Methodological strategies include:
- Multi-Technique Validation : Cross-check NMR with IR and HRMS to rule out artifacts.
- Dose-Response Studies : Reproduce biological assays (e.g., enzyme inhibition) at varying concentrations to confirm activity trends.
- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace metabolic pathways and validate mechanisms. For structural ambiguities, X-ray crystallography or NOESY NMR provides definitive resolution .
Q. What strategies are recommended for assessing the compound’s reactivity in complex matrices?
- Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS over 24–72h.
- Competitive Binding Assays : Use fluorescent probes or SPR to evaluate interactions with proteins/metabolites.
- Microscopy : Localization studies (e.g., confocal imaging) in cellular models to track subcellular distribution. Advanced separation technologies (e.g., membrane filtration) isolate reactive intermediates .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental yields?
- Re-Evaluate Computational Parameters : Adjust basis sets or solvation models in DFT calculations.
- Byproduct Identification : Use GC-MS or MALDI-TOF to detect unanticipated side products.
- Kinetic Profiling : Perform time-resolved experiments to compare theoretical vs. observed rate constants. Iterative refinement of models using experimental data bridges gaps between theory and practice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
